![molecular formula C8H10ClN3 B2771836 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1882068-21-4](/img/structure/B2771836.png)
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction is facilitated by the presence of trifluoroacetic acid .Scientific Research Applications
- The pyrrolidine ring in 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine serves as a versatile scaffold for designing novel compounds. Medicinal chemists use this scaffold to create molecules for treating human diseases . Researchers explore its potential as a lead compound or building block for drug development.
- 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine has been studied for its binding affinity towards RORγt (retinoic acid-related orphan receptor gamma t). RORγt plays a crucial role in immune regulation. Inhibiting RORγt could have implications in autoimmune diseases and cancer immunotherapy .
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest its potential in treating fibrotic conditions, such as liver fibrosis .
- Researchers have used 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine in the synthesis of novel fluorescent dyes. These dyes find applications in biosensors for protein assays and other fluorescence-based studies .
Medicinal Chemistry and Drug Discovery
RORγt Inhibition
Anti-Fibrosis Activity
Fluorescent Dye Synthesis
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 5-chloro-2-(pyrrolidin-1-yl)pyrimidine, have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the compound may interact with its targets, possibly ck1γ and ck1ε, leading to changes in their activity .
Biochemical Pathways
Given its potential interaction with ck1γ and ck1ε, it may influence pathways regulated by these kinases .
Result of Action
It is suggested that the compound may inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Action Environment
Like any other chemical compound, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
Safety and Hazards
Future Directions
Future research could focus on expanding the applicability of the reaction used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . Additionally, cyclin-dependent kinases (CDKs) are promising therapeutic targets for cancer therapy, and efforts are being made toward the discovery of a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKTRAPXPHQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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